molecular formula C10H13F2N B13174036 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine

1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine

Cat. No.: B13174036
M. Wt: 185.21 g/mol
InChI Key: MSXOHYQJHLRJCJ-UHFFFAOYSA-N
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Description

1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine is a fluorinated organic compound that belongs to the class of substituted amphetamines. This compound is characterized by the presence of two fluorine atoms attached to a phenyl ring and an amine group. The fluorine atoms enhance the compound’s stability and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-methylpropan-2-amine.

    Reductive Amination: The key step involves the reductive amination of 3-fluorobenzaldehyde with 2-methylpropan-2-amine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.

Chemical Reactions Analysis

1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to the formation of different substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis in acidic or basic conditions to produce corresponding amines and phenols.

Scientific Research Applications

1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and pharmaceuticals.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine involves its interaction with specific molecular targets and pathways:

    Neurotransmitter Receptors: The compound binds to neurotransmitter receptors, modulating their activity and affecting neurotransmission.

    Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain.

    Signal Transduction Pathways: The compound can influence signal transduction pathways, affecting cellular responses and functions.

Comparison with Similar Compounds

1-Fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine can be compared with other similar compounds, such as:

    1-Fluoro-1-(4-fluorophenyl)-2-methylpropan-2-amine: This compound has a similar structure but with the fluorine atom at the para position, which may result in different reactivity and biological activity.

    1-Fluoro-1-(3-chlorophenyl)-2-methylpropan-2-amine: The presence of a chlorine atom instead of a fluorine atom can significantly alter the compound’s properties and applications.

    1-Fluoro-1-(3-methylphenyl)-2-methylpropan-2-amine: The substitution of a methyl group for a fluorine atom can affect the compound’s stability and reactivity.

Properties

Molecular Formula

C10H13F2N

Molecular Weight

185.21 g/mol

IUPAC Name

1-fluoro-1-(3-fluorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H13F2N/c1-10(2,13)9(12)7-4-3-5-8(11)6-7/h3-6,9H,13H2,1-2H3

InChI Key

MSXOHYQJHLRJCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=CC=C1)F)F)N

Origin of Product

United States

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